molecular formula C17H20O2 B8635555 4'-(2-Methylbutoxy)biphenyl-4-ol CAS No. 73536-60-4

4'-(2-Methylbutoxy)biphenyl-4-ol

Cat. No. B8635555
Key on ui cas rn: 73536-60-4
M. Wt: 256.34 g/mol
InChI Key: IFZGKXNJJCRCKH-UHFFFAOYSA-N
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Patent
US04737313

Procedure details

A mixture of 4,4'-dihydroxybiphenyl (500 g), ethanol (7.5 l) and KOH (302 g) was heated under reflux with stirring, followed by dropwise adding (+) brominated 2-methylbutyl (prepared from (-) 2-methylbutanol with phosphorus bromide) (530 g), reacting the mixture for 4 hours, distilling off ethanol, adding water (2 l), filtering, collecting insolubles, and treating the insolubles with toluene to remove solubles. This soluble part was recrystallized from ethanol to obtain scaly crystals having a melting point of 80.5° C.; thus it was confirmed to be di-(2-methylbutyloxy)biphenyl. On the other hand, the insoluble part was heated with hydrochloric acid with stirring, followed by cooling, collecting solids and recrystallizing from toluene and further from ethanol to obtain 4'-(2-methylbutyloxy)-4-hydroxybiphenyl having a m.p. of 137.5° C. (125 g).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
[Compound]
Name
(+) brominated 2-methylbutyl
Quantity
530 g
Type
reactant
Reaction Step Two
Name
di-(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[K+].[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([O:33]CC(C)CC)=[CH:29][CH:28]=2)=[CH:23][CH:22]=1.Cl>C(O)C>[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
302 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
(+) brominated 2-methylbutyl
Quantity
530 g
Type
reactant
Smiles
Step Three
Name
di-(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(CC)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilling off ethanol
ADDITION
Type
ADDITION
Details
adding water (2 l)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
collecting insolubles
ADDITION
Type
ADDITION
Details
treating the insolubles with toluene
CUSTOM
Type
CUSTOM
Details
to remove solubles
CUSTOM
Type
CUSTOM
Details
This soluble part was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain scaly crystals
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
collecting solids
CUSTOM
Type
CUSTOM
Details
recrystallizing from toluene and further from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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